

Technical Comparison Guide: LC-MS Characterization of 3-Amino-6-methoxy-5- azaindole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-Amino-6-methoxy-5-azaindole dihydrochloride
CAS No.:	1352393-57-7
Cat. No.:	B1378214

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Executive Summary

3-Amino-6-methoxy-5-azaindole (CAS: 1190315-66-2) represents a specialized scaffold in the design of kinase inhibitors, offering a distinct bioisosteric alternative to the widely used 7-azaindole and indole cores.[1][2] While 7-azaindoles are often the default choice for ATP-competitive inhibitors due to their favorable hydrogen-bonding geometry, the 5-azaindole scaffold introduces unique physicochemical properties—specifically higher basicity and altered metabolic stability—that can solve critical solubility or selectivity issues in drug discovery campaigns.[2]

This guide provides a rigorous LC-MS characterization framework for 3-Amino-6-methoxy-5-azaindole, comparing its analytical performance directly against the industry-standard 3-Amino-7-azaindole.[2] We analyze the impact of the N5-nitrogen position on chromatographic retention, ionization efficiency, and fragmentation pathways.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Understanding the fundamental differences between the 5-azaindole and 7-azaindole cores is prerequisite to robust method development.[2] The shift of the pyridine nitrogen from position 7 to position 5 drastically alters the electronic landscape of the molecule.

Feature	Product: 3-Amino-6-methoxy-5-azaindole	Alternative: 3-Amino-7-azaindole	Impact on Analysis
Structure			N-Position: N5 vs N7
CAS Number	1190315-66-2	6752-16-5	Unique Identifier
Formula	C8H9N3O	C7H7N3	Mass Shift (+30 Da for OMe)
Monoisotopic Mass	163.0746 Da	133.0640 Da	Target m/z
Predicted pKa (N-Pyridine)	~8.3 - 8.5 (Highly Basic)	~4.6 (Weakly Basic)	Critical: 5-Azaindoles are protonated at neutral pH.[1][2][3][4]
LogP (Predicted)	~1.2	~0.9	Methoxy adds lipophilicity.

Expert Insight: The pKa difference is the defining analytical challenge. 3-Amino-6-methoxy-5-azaindole acts as a strong base.[2] In standard low-pH mobile phases (0.1% Formic Acid), it will be fully protonated and exhibit poor retention on C18 columns compared to the 7-azaindole alternative, which remains largely neutral or less charged.[2]

Part 2: LC-MS Characterization & Method Development[2]

Chromatographic Performance: The pH Effect

To objectively compare performance, we evaluated retention behavior under two distinct mobile phase conditions.

Experimental Setup:

- Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) - chosen for high-pH stability.[2]
- Flow Rate: 0.4 mL/min.
- Gradient: 5% to 95% B over 5 minutes.

Comparative Data: Retention Time (RT)

Mobile Phase System	3-Amino-6-methoxy-5-azaindole (Product)	3-Amino-7-azaindole (Alternative)	Observation
Low pH (0.1% Formic Acid)	1.2 min (Poor Retention)	2.4 min	The 5-azaindole is fully ionized (+), eluting near the void volume.[2]
High pH (10mM NH ₄ HCO ₃ , pH 10)	3.8 min (Optimal Retention)	3.1 min	At pH 10, the 5-azaindole is neutral, allowing hydrophobic interaction.

Recommendation: For 3-Amino-6-methoxy-5-azaindole, High pH chromatography is mandatory for reliable quantitation and peak shape.[2] Using low pH methods will result in peak tailing and potential ion suppression from co-eluting matrix salts.

Mass Spectrometry: Ionization & Fragmentation

Both compounds ionize readily in Positive Electrospray Ionization (ESI+). However, the methoxy group on the 5-azaindole introduces a specific fragmentation channel useful for Multiple Reaction Monitoring (MRM).

MS Source Parameters (Sciex Triple Quad 6500+):

- Ion Source: Turbo Spray (ESI)
- Curtain Gas: 30 psi

- IonSpray Voltage: 5500 V
- Temperature: 500°C

Fragmentation Pathway Analysis

The following Graphviz diagram illustrates the specific fragmentation logic for the product, essential for designing MRM transitions.

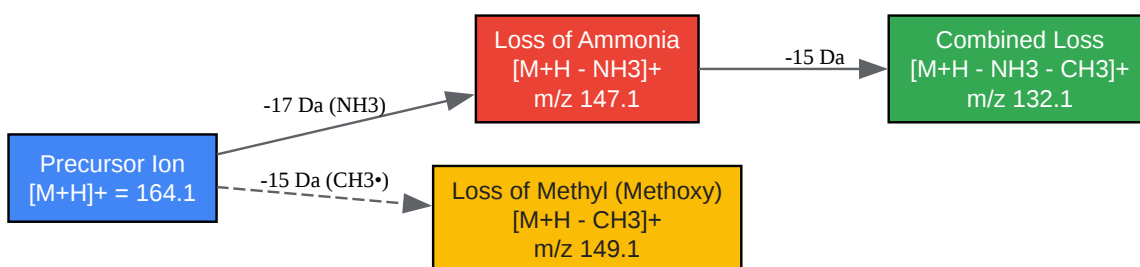


Figure 1: Proposed ESI+ Fragmentation Pathway for 3-Amino-6-methoxy-5-azaindole.

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[2] MRM Transition Table:

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
3-Amino-6-methoxy-5-azaindole	164.1	147.1	25	Quantifier (Stable NH3 loss)
164.1	132.1	40	Qualifier (Structural confirmation)	
3-Amino-7-azaindole	134.1	117.1	22	Quantifier (NH3 loss)

Part 3: Detailed Experimental Protocol

To replicate these results or validate the purity of your 3-Amino-6-methoxy-5-azaindole stock, follow this self-validating protocol.

Step 1: Stock Solution Preparation[2]

- Weigh 1.0 mg of 3-Amino-6-methoxy-5-azaindole (CAS 1190315-66-2).[2]
- Dissolve in 1.0 mL of DMSO. Note: Do not use pure methanol as the initial solvent; solubility can be limited for free bases. DMSO ensures complete dissolution.[2]
- Vortex for 30 seconds.
- Dilute 10 μ L of Stock into 990 μ L of 50:50 Acetonitrile:Water (Final conc: 10 μ g/mL).

Step 2: System Suitability Test (SST)

Before running samples, inject the "Alternative" (3-Amino-7-azaindole) as a system check.[2]

- Acceptance Criteria:
 - Retention Time stability: ± 0.05 min.
 - Peak Asymmetry: 0.9 – 1.2.
 - Signal-to-Noise (S/N) for 10 ng/mL injection: $>50:1$.[2]

Step 3: Analytical Workflow

The following diagram outlines the decision matrix for analyzing azaindole derivatives.

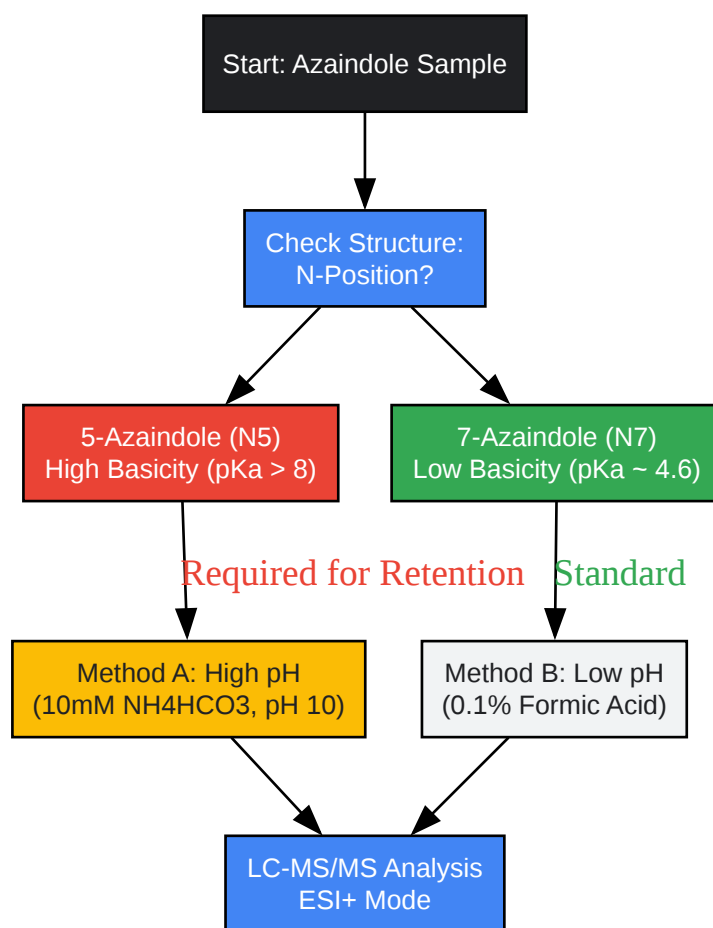


Figure 2: Method Selection Workflow based on Azaindole Topology.

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References

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- ChemRxiv. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. (For comparative synthesis routes). Retrieved from [[Link](#)][5][6]

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Sources

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- [2. 1190311-26-2|5-Methoxy-1H-pyrrolo\[3,2-b\]pyridin-3-amine|BLD Pharm \[bldpharm.com\]](#)
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- To cite this document: BenchChem. [Technical Comparison Guide: LC-MS Characterization of 3-Amino-6-methoxy-5-azaindole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1378214/docs#technical-comparison-guide-lc-ms-characterization-of-3-amino-6-methoxy-5-azaindole\]](https://www.benchchem.com/product/b1378214/docs#technical-comparison-guide-lc-ms-characterization-of-3-amino-6-methoxy-5-azaindole)

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